molecular formula C27H24N2O6 B11681807 (5E)-1-(4-methoxyphenyl)-5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-methoxyphenyl)-5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11681807
M. Wt: 472.5 g/mol
InChI Key: QFEMCLMQEXGKBJ-JJIBRWJFSA-N
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Description

(5E)-1-(4-methoxyphenyl)-5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-methoxyphenyl)-5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and methylphenoxy groups through various organic reactions such as nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-methoxyphenyl)-5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-1-(4-methoxyphenyl)-5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-1-(4-methoxyphenyl)-5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents on the aromatic rings. Examples include:

  • **1-(4-methoxyphenyl)-5-{3-[2-(4-chlorophenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
  • **1-(4-methoxyphenyl)-5-{3-[2-(4-fluorophenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-1-(4-methoxyphenyl)-5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups and the resulting chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H24N2O6

Molecular Weight

472.5 g/mol

IUPAC Name

(5E)-1-(4-methoxyphenyl)-5-[[3-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H24N2O6/c1-18-6-10-22(11-7-18)34-14-15-35-23-5-3-4-19(16-23)17-24-25(30)28-27(32)29(26(24)31)20-8-12-21(33-2)13-9-20/h3-13,16-17H,14-15H2,1-2H3,(H,28,30,32)/b24-17+

InChI Key

QFEMCLMQEXGKBJ-JJIBRWJFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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